Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. The starting materials may include 3-methoxybenzaldehyde, trifluoromethylpyrimidine, and piperidine derivatives. The synthetic route may involve:
Condensation Reactions: Combining 3-methoxybenzaldehyde with appropriate reagents to form intermediate compounds.
Cyclization Reactions: Forming the pyrimidine ring through cyclization of intermediates.
Substitution Reactions: Introducing the trifluoromethyl group into the pyrimidine ring.
Esterification: Forming the ethyl ester group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification methods such as recrystallization and chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the pyrimidine ring may yield dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to elicit specific cellular responses.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with trifluoromethyl and methoxyphenyl groups. Examples include:
- Ethyl 1-(4-(3-methoxyphenyl)-6-(difluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate
- Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-2-carboxylate
Uniqueness
Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance its stability and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C20H22F3N3O3 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C20H22F3N3O3/c1-3-29-18(27)14-7-5-9-26(12-14)19-24-16(11-17(25-19)20(21,22)23)13-6-4-8-15(10-13)28-2/h4,6,8,10-11,14H,3,5,7,9,12H2,1-2H3 |
InChI Key |
GTQPFSSEYKVMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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